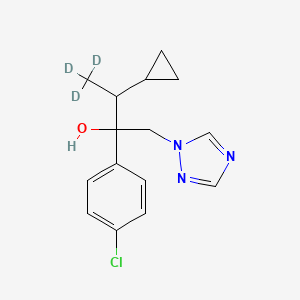
Cycloprocanazole-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloprocanazole-d3 is a stable isotope-labeled analog of α-(4-Chlorophenyl)-α-(1-cyclopropylethyl)-1H-1,2,4-triazole-1-ethanolThis compound is primarily used in analytical method development, method validation, and quality control applications .
Preparation Methods
The synthesis of Cycloprocanazole-d3 involves several steps, including the introduction of deuterium atoms. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and cyclopropyl groups. The final step involves the incorporation of deuterium atoms to obtain the labeled compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Cycloprocanazole-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cycloprocanazole-d3 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is used in biological studies to trace metabolic pathways and understand the behavior of similar compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: This compound is used in the development of agrochemicals and fungicides
Mechanism of Action
The mechanism of action of Cycloprocanazole-d3 involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and leading to various biological effects. The triazole ring plays a crucial role in its binding affinity and specificity. The pathways involved include inhibition of fungal cytochrome P450 enzymes, which are essential for ergosterol synthesis in fungi .
Comparison with Similar Compounds
Cycloprocanazole-d3 is unique due to its stable isotope labeling, which allows for precise analytical measurements. Similar compounds include:
Cyproconazole: A fungicide with a similar structure but without deuterium labeling.
Propiconazole: Another triazole fungicide with a different substitution pattern.
Tebuconazole: A triazole fungicide with a similar mode of action but different chemical structure.
These compounds share similar applications but differ in their chemical properties and specific uses .
Properties
Molecular Formula |
C15H18ClN3O |
|---|---|
Molecular Weight |
294.79 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-cyclopropyl-4,4,4-trideuterio-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3/i1D3 |
InChI Key |
UFNOUKDBUJZYDE-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
CC(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


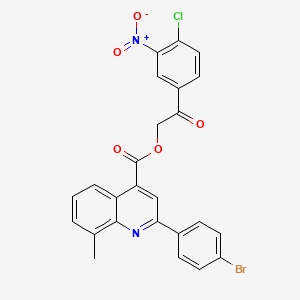
![(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid](/img/structure/B12053910.png)
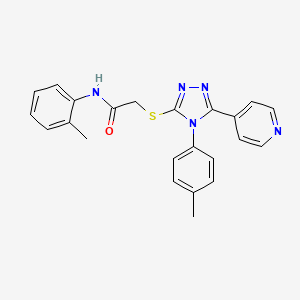
![(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12053916.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12053924.png)


![2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis-](/img/structure/B12053938.png)
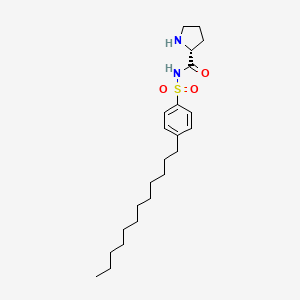
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12053963.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12053969.png)
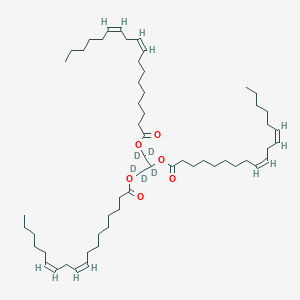
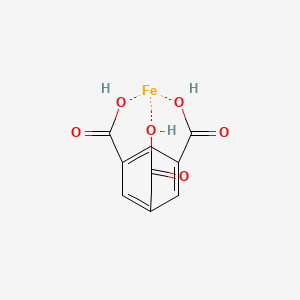
![N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12053989.png)
